molecular formula C11H7NO5 B15374519 2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoic acid CAS No. 4443-29-2

2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-3-oxopropanoic acid

Cat. No.: B15374519
CAS No.: 4443-29-2
M. Wt: 233.18 g/mol
InChI Key: KJWAGVXZSPFBEW-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoic acid is a phthalimide-derived compound of interest in early-stage scientific research. Compounds featuring the 1,3-dioxoisoindole moiety are frequently investigated for their potential biological activities and as building blocks in organic synthesis. Disclaimer for Product Description: The specific applications, mechanism of action, and research value for this exact compound are not detailed in the available sources. The information below is based on a structurally similar compound, 2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid, and is provided solely as an example of the kind of information that would be included for a well-characterized reagent . Example Description (Based on a Similar Compound): Research on analogous phthalimide-containing compounds has shown potential in various fields. For instance, some derivatives exhibit anticancer activity , demonstrating cytotoxic effects and induction of apoptosis in human cancer cell lines in vitro . Other related compounds have been studied for their anti-inflammatory properties , showing an ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines . Beyond pharmacology, such compounds are also explored in material science , including applications in organic electronics due to their charge transport properties . The structural core of this compound makes it a valuable intermediate for further chemical derivatization and discovery research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with care following laboratory safety protocols.

Properties

CAS No.

4443-29-2

Molecular Formula

C11H7NO5

Molecular Weight

233.18 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-oxopropanoic acid

InChI

InChI=1S/C11H7NO5/c13-5-8(11(16)17)12-9(14)6-3-1-2-4-7(6)10(12)15/h1-5,8H,(H,16,17)

InChI Key

KJWAGVXZSPFBEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(C=O)C(=O)O

Origin of Product

United States

Biological Activity

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C17H13NO4
  • CAS Number : 3588-64-5
  • Molecular Weight : 299.29 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antioxidant properties, cytotoxic effects, and potential applications in pharmacology.

Antioxidant Activity

Research indicates that compounds similar to 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoic acid exhibit significant antioxidant activity. For instance, studies have shown that derivatives containing the isoindole structure possess the ability to scavenge free radicals effectively.

CompoundIC50 (μg/mL)Reference
Ascorbic Acid4.57
Compound 20b6.89 ± 0.07
Compound 20t4.74 ± 0.08

The IC50 values indicate the concentration required to inhibit 50% of the free radicals in assays like DPPH and FRAP.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Notably, compounds derived from isoindole structures have been evaluated for their safety profiles.

Cell LineConcentration (μg/mL)Viability (%)Reference
3T3 FibroblastUp to 250Non-toxic

These results suggest that the compound may be non-toxic at certain concentrations, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

  • Antioxidant Studies : A study conducted on analogs of isoindole compounds demonstrated their potential as antioxidant agents through various assays, showing promising results comparable to standard antioxidants like ascorbic acid and BHT .
  • Molecular Docking Studies : In silico studies have provided insights into the binding affinity of these compounds with biological targets, supporting their role as potential therapeutic agents .
  • Potential Applications : The structural characteristics of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoic acid suggest applications in treating oxidative stress-related diseases due to its antioxidant properties .

Comparison with Similar Compounds

Key Trends:

  • Substituent effects : Aromatic groups (e.g., phenyl, thienyl) increase lipophilicity (logP 2.1–2.6), while polar substituents (e.g., oxo, carboxylic acid) enhance solubility .
  • Steric hindrance : Bulky groups (e.g., tetraiodo in ) reduce conformational flexibility but improve target binding specificity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxopropanoic acid and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, derivatives like 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide are synthesized by reacting phthalic acid with sulfonamides in dimethylformamide (DMF) under reflux or microwave irradiation . Key steps include:

  • Esterification : Introducing reactive groups (e.g., sulfonyl chloride) via halogenation using agents like PCl₅ .
  • Condensation : Coupling isoindole-1,3-dione moieties with carboxylic acid derivatives via nucleophilic acyl substitution .
  • Purification : Crystallization or column chromatography to isolate the product .
    • Optimization : Microwave synthesis significantly improves yields (e.g., from 50% to 88% in sulfonamide derivatives) by enhancing reaction kinetics .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Identifies proton environments, such as aromatic protons in the isoindole ring (δ 7.6–8.2 ppm) and α-protons adjacent to carbonyl groups (δ 4.0–5.0 ppm) .
  • LCMS (ESI) : Confirms molecular weight via m/z peaks (e.g., [M+H]+ at 316.31 for C16H16N2O5 derivatives) .
  • FT-IR : Detects carbonyl stretching vibrations (C=O at ~1700–1750 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic sites by analyzing electron density maps. For example, the α-carbon of the 3-oxopropanoic acid group is highly electrophilic due to conjugation with adjacent carbonyls .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .
  • Reaction Pathway Modeling : Use software like Gaussian or ORCA to optimize transition states and compare activation energies for different synthetic routes .

Q. What strategies are recommended for resolving contradictions in reaction yield data between conventional and microwave-assisted synthesis methods?

  • Methodological Answer :

  • Parameter Analysis : Compare temperature, solvent polarity, and irradiation power. For instance, microwave synthesis reduces side reactions by enabling rapid, uniform heating .
  • Kinetic Studies : Use time-resolved in-situ NMR or HPLC to track intermediate formation and identify yield-limiting steps .
  • Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation .

Q. What experimental approaches are used to investigate the tautomeric behavior of this compound under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent NMR : Monitor proton shifts in D₂O at pH 2–12 to detect keto-enol tautomerism. The enol form dominates at alkaline pH due to deprotonation of the carboxylic acid group .
  • UV-Vis Spectroscopy : Track absorbance changes (e.g., λmax shifts from 280 nm to 320 nm) corresponding to tautomeric equilibria .
  • X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers (e.g., keto form stabilized by intramolecular hydrogen bonding) .

Q. How can researchers design assays to evaluate the biological activity of this compound in modulating specific pathways?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like nicotinamide phosphoribosyltransferase (NAMPT) using fluorescence-based NAD+ quantification .
  • Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) derivatives to track intracellular accumulation via scintillation counting .
  • SPR/Biacore : Quantify binding kinetics (ka/kd) to receptors using surface plasmon resonance .

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